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molecular formula C16H16BrFO2 B1455079 1-((2-(Benzyloxy)ethoxy)methyl)-4-bromo-2-fluorobenzene CAS No. 1402585-62-9

1-((2-(Benzyloxy)ethoxy)methyl)-4-bromo-2-fluorobenzene

Cat. No. B1455079
M. Wt: 339.2 g/mol
InChI Key: WIILPLVEQIJWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946204B2

Procedure details

To a stirred solution of (4-bromo-2-fluorophenyl)methanol (5 g, 24.509 mmol) in DMF (50 mL) at 0° C. NaH (60% suspension in mineral oil, 1.96 g, 49.018 mmol) was added in portions. To the resulting suspension ((2-bromoethoxy)methyl)benzene (6.32 g, 29.41 mmol) was added at 0° C., and the reaction mixture was allowed to stir at RT for 16 h until complete consumption of (4-bromo-2-fluorophenyl)methanol, as evidenced by TLC analysis. The reaction mixture was quenched with MeOH (5 mL), diluted with ice cold water (50 mL) and was extracted with EtOAc (3×100 mL). The combined EtOAc layer was washed with water (50 mL), brine (50 mL), dried over anhydrous NaSO4, filtered and concentrated. The obtained crude compound was purified by CC using 5% EtOAc in PE as eluent to afford 1-((2-(benzyloxy)ethoxy)methyl)-4-bromo-2-fluorobenzene (4.2 g, 51%) as yellow liquid (TLC solvent system: 30% EtOAc in PE; Rf: 0.6).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.96 g
Type
reactant
Reaction Step Two
Quantity
6.32 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[C:4]([F:10])[CH:3]=1.[H-].[Na+].Br[CH2:14][CH2:15][O:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CN(C=O)C>[CH2:17]([O:16][CH2:15][CH2:14][O:9][CH2:8][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][C:4]=1[F:10])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CO)F
Step Two
Name
Quantity
1.96 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
6.32 g
Type
reactant
Smiles
BrCCOCC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CO)F
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with MeOH (5 mL)
ADDITION
Type
ADDITION
Details
diluted with ice cold water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The combined EtOAc layer was washed with water (50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous NaSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained crude compound
CUSTOM
Type
CUSTOM
Details
was purified by CC

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCOCC1=C(C=C(C=C1)Br)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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